Substituent Synergy: 5-Cl/4-EtO Dual Substitution vs. Mono-Substituted Pyridine-3-Sulfonamides
5-Chloro-4-ethoxypyridine-3-sulfonamide combines an electron-withdrawing chloro substituent at position 5 with an electron-donating ethoxy group at position 4, creating a polarized pyridine ring system absent in either mono-substituted comparator. The 4-ethoxypyridine-3-sulfonamide analog (CAS 1229666-21-0, lacking 5-Cl) has been experimentally characterized: it inhibits human carbonic anhydrase XII with Ki = 5.90 nM, CA XIV with Ki = 52.2 nM, and CA IX with Ki = 300 nM [1]. The 5-chloro substituent in the target compound is expected to lower the sulfonamide NH pKa through electron withdrawal, potentially enhancing zinc-binding affinity in carbonic anhydrase active sites while simultaneously increasing lipophilicity (estimated ΔcLogP ≈ +0.6 to +0.8 relative to the non-chlorinated analog) [2]. This dual electronic/lipophilic modulation is a recognized strategy for improving CA inhibitor membrane permeability and isoform selectivity, as demonstrated by the 2025 class study where 4-substituted pyridine-3-sulfonamides achieved up to 23.3-fold hCA IX/hCA XII selectivity [3].
| Evidence Dimension | Substituent electronic and lipophilic modulation of sulfonamide NH acidity and membrane permeability |
|---|---|
| Target Compound Data | 5-Cl (σₚ = +0.23, electron-withdrawing) + 4-EtO (σₚ = -0.24, electron-donating); estimated cLogP ≈ 0.8–1.2; sulfonamide NH pKa estimated ~9.0–9.5 |
| Comparator Or Baseline | 4-Ethoxypyridine-3-sulfonamide (no 5-Cl): cLogP ≈ 0.2–0.5; sulfonamide NH pKa estimated ~9.5–10.0. 5-Chloropyridine-3-sulfonamide (no 4-EtO): cLogP ≈ -0.1 to 0.2. |
| Quantified Difference | Estimated ΔcLogP ≈ +0.6 to +0.8 vs. non-chlorinated analog; ΔpKa (sulfonamide NH) ≈ -0.5 to -1.0 units due to 5-Cl inductive effect |
| Conditions | Computed physicochemical properties based on pyridine-3-sulfonamide scaffold; pKa shift inferred from Hammett σ constants and literature precedent for ortho/para-substituted benzenesulfonamides |
Why This Matters
The combined 5-Cl/4-EtO substitution pattern is not replicated in any commercially available mono-substituted pyridine-3-sulfonamide, making this compound the only procurement option for SAR studies requiring simultaneous electronic withdrawal and lipophilic character at the pyridine 4- and 5-positions.
- [1] BindingDB BDBM50320504. 4-Ethoxy-3-pyridinesulfonamide (CHEMBL1165319). Ki = 5.90 nM (hCA XII), Ki = 52.2 nM (hCA XIV), Ki = 300 nM (hCA IX). Stopped-flow CO₂ hydration assay. View Source
- [2] PubChem CID 22862648. 5-Chloro-4-ethoxypyridine-3-sulfonamide. Computed descriptors: XLogP3, hydrogen bond donor/acceptor counts, topological polar surface area. Sourced from ChemSpider ID 18819808. View Source
- [3] Kalinin S, et al. Int J Mol Sci. 2025;26(8):3817. Table 1: compound 6 exhibited KI hCA XII = 91.2 nM, KI hCA IX = 2128 nM; 23.3-fold selectivity. Demonstrates that 4-substitution pattern critically determines CA isoform selectivity within the pyridine-3-sulfonamide class. View Source
